molecular formula C16H18N4O3 B13357552 (4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B13357552
M. Wt: 314.34 g/mol
InChI Key: AAPXIVFAKVCIMH-UHFFFAOYSA-N
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Description

5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridinone ring, a piperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as acetic anhydride and ammonium acetate.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This step may involve the use of piperazine and a suitable leaving group, such as a halide.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, which may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of 5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar pyridine ring structure.

    Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyridinone ring structure.

    Pyrido[2,3-d]pyrimidin-7-one: Another compound with a similar pyridinone ring structure.

Uniqueness

5-methoxy-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4(1H)-pyridinone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

5-methoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one

InChI

InChI=1S/C16H18N4O3/c1-23-14-11-18-12(10-13(14)21)16(22)20-8-6-19(7-9-20)15-4-2-3-5-17-15/h2-5,10-11H,6-9H2,1H3,(H,18,21)

InChI Key

AAPXIVFAKVCIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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